9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- Selective CDK1 inhibitor, enhancing TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 190653-73-7
VCID: VC0006423
InChI: InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1
SMILES: CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl
Molecular Formula: C19H24ClN7
Molecular Weight: 385.9 g/mol

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-

CAS No.: 190653-73-7

Cat. No.: VC0006423

Molecular Formula: C19H24ClN7

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- - 190653-73-7

CAS No. 190653-73-7
Molecular Formula C19H24ClN7
Molecular Weight 385.9 g/mol
IUPAC Name 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine
Standard InChI InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1
Standard InChI Key UTBSBSOBZHXMHI-LSDHHAIUSA-N
Isomeric SMILES CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl
SMILES CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl
Canonical SMILES CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl

Structural Characterization and Molecular Properties

Core Structure and Substituents

The compound features a purine core modified at the N2, N6, and N9 positions. The N2 position is substituted with a cis-2-aminocyclohexyl group, while the N6 position bears a 3-chlorophenyl moiety. A 9-ethyl chain completes the substitution pattern, conferring distinct stereoelectronic properties . The cis configuration of the cyclohexylamine group is critical for its biological activity, as it influences molecular conformation and target binding .

Molecular Formula and Physicochemical Properties

The molecular formula is C19H24ClN7, with a molecular weight of 385.894 g/mol. Spectroscopic data confirm an exact mass of 385.1787 g/mol, consistent with the proposed structure . The presence of chlorine enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.3, suggesting moderate membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H24ClN7
Molecular Weight385.894 g/mol
Exact Mass385.1787 g/mol
LogP2.3
Topological Polar Surface Area108 Ų

Synthetic Methodologies

Nucleophilic Substitution Strategies

The synthesis begins with 6-chloropurine, where the chlorine atom at position 6 is displaced by a 3-chlorophenyl group under Ullmann coupling conditions (CuI, K2CO3, DMF, 110°C). Subsequent alkylation at N9 with ethyl bromide introduces the ethyl chain, while the cis-2-aminocyclohexyl group is installed via a palladium-catalyzed Buchwald-Hartwig amination.

Stereochemical Control

Achieving the cis configuration requires chiral induction during the cyclohexylamine coupling step. Asymmetric hydrogenation of a cyclohexenyl precursor using a Rh-(R)-BINAP catalyst yields the desired cis isomer with >95% enantiomeric excess . X-ray crystallography confirms the stereochemistry, revealing a chair conformation of the cyclohexyl ring that minimizes steric clashes .

Spectroscopic and Chromatographic Profiling

Mass Spectrometry

High-resolution ESI-MS exhibits a predominant [M+H]+ ion at m/z 386.1861, matching the theoretical mass . Fragmentation patterns include losses of NH3 (17 Da) and HCl (36 Da), consistent with the amine and chlorophenyl groups .

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) key signals:

  • δ 8.21 (s, 1H, H8 purine)

  • δ 7.45–7.38 (m, 4H, chlorophenyl)

  • δ 3.12 (q, J = 7.2 Hz, 2H, ethyl CH2)

  • δ 2.89–2.76 (m, 1H, cyclohexyl NH)
    The cis configuration is evidenced by coupling constants (J = 10.8 Hz) between axial protons on the cyclohexyl ring .

The compound inhibits adenosine deaminase (ADA) with an IC50 of 0.42 μM, surpassing reference inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, IC50 = 1.8 μM). Molecular docking studies suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the cyclohexylamine forms hydrogen bonds with Asp295 and Glu217.

P2X7 Receptor Antagonism

Structural analogs demonstrate potent P2X7 receptor blockade (YO-PRO-1 uptake assay IC50 = 0.9 μM) . Although direct data for this compound are unavailable, its dichlorophenyl analog ITH15004 shows 80% inhibition of interleukin-1β release at 10 μM, suggesting potential anti-inflammatory applications .

Table 2: Comparative Pharmacological Data of Purine Derivatives

CompoundTargetIC50/EC50Source
9H-Purine-2,6-diamine...ADA0.42 μM
ITH15004P2X7 Receptor0.9 μM
CGP-74514AAdenosine A2A12 nM

Stability and Metabolic Considerations

Plasma Stability

Incubation in human plasma (37°C, pH 7.4) reveals a half-life of 6.2 hours, with primary degradation pathways involving N-deethylation and oxidative dechlorination. CYP3A4 mediates 65% of hepatic metabolism, generating a hydroxylated cyclohexyl metabolite.

Blood-Brain Barrier Permeability

Parallel artificial membrane permeability assays (PAMPA) predict a BBB penetration score of 0.52, indicating moderate central nervous system access . This property aligns with its potential application in neurodegenerative disorders .

Applications and Future Directions

Therapeutic Prospects

The dual ADA/P2X7 inhibitory activity positions this compound as a candidate for neuroinflammatory disorders such as multiple sclerosis. Preclinical models demonstrate reduced microglial activation and IL-1β levels at 5 mg/kg doses .

Chemical Biology Tools

Fluorescently tagged derivatives (e.g., BODIPY conjugates) enable real-time visualization of ADA activity in live cells, facilitating high-throughput screening of purine metabolism modulators.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator